molecular formula C6H14IN B13212806 Diethyl(2-iodoethyl)amine

Diethyl(2-iodoethyl)amine

Cat. No.: B13212806
M. Wt: 227.09 g/mol
InChI Key: WYHOFOZPBHOEGE-UHFFFAOYSA-N
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Description

Diethyl(2-iodoethyl)amine is an organic compound with the molecular formula C6H14IN It is a derivative of ethylamine, where the hydrogen atom on the ethyl group is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(2-iodoethyl)amine can be synthesized through several methods. One common approach involves the reaction of diethylamine with 2-iodoethanol under basic conditions. The reaction typically proceeds as follows:

    Reaction with 2-iodoethanol: Diethylamine is reacted with 2-iodoethanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

    Purification: The resulting product is purified through distillation or recrystallization to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-iodoethyl)amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form this compound oxide or reduction to form diethyl(2-ethyl)amine.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of diethyl(2-azidoethyl)amine, diethyl(2-thiocyanatoethyl)amine, etc.

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of diethyl(2-ethyl)amine.

Scientific Research Applications

Diethyl(2-iodoethyl)amine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Biological Studies: this compound is used in biochemical research to study the effects of iodine-containing compounds on biological systems.

    Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of diethyl(2-iodoethyl)amine involves its interaction with molecular targets through its iodine atom. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diethylamine: A simpler amine without the iodine substitution.

    2-Iodoethanol: An alcohol with an iodine atom on the ethyl group.

    Diethyl(2-chloroethyl)amine: A similar compound where the iodine atom is replaced by chlorine.

Uniqueness

Diethyl(2-iodoethyl)amine is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential for halogen bonding. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C6H14IN

Molecular Weight

227.09 g/mol

IUPAC Name

N,N-diethyl-2-iodoethanamine

InChI

InChI=1S/C6H14IN/c1-3-8(4-2)6-5-7/h3-6H2,1-2H3

InChI Key

WYHOFOZPBHOEGE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCI

Origin of Product

United States

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